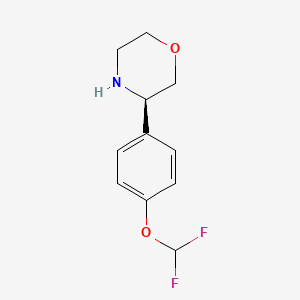
(R)-3-(4-(Difluoromethoxy)phenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(4-(Difluoromethoxy)phenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-(difluoromethoxy)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(Difluoromethoxy)phenyl)morpholine typically involves the reaction of morpholine with a suitable difluoromethoxy-substituted benzene derivative. One common method involves the nucleophilic substitution reaction where morpholine reacts with 4-(difluoromethoxy)benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of ®-3-(4-(Difluoromethoxy)phenyl)morpholine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(4-(Difluoromethoxy)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-(4-(Difluoromethoxy)phenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-3-(4-(Difluoromethoxy)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, the compound may inhibit or activate certain enzymes, thereby affecting metabolic processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxyphenyl group but differs in the functional group attached to the phenyl ring.
Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
Uniqueness
®-3-(4-(Difluoromethoxy)phenyl)morpholine is unique due to the presence of both the morpholine ring and the difluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the morpholine ring contributes to its solubility and reactivity.
Eigenschaften
Molekularformel |
C11H13F2NO2 |
|---|---|
Molekulargewicht |
229.22 g/mol |
IUPAC-Name |
(3R)-3-[4-(difluoromethoxy)phenyl]morpholine |
InChI |
InChI=1S/C11H13F2NO2/c12-11(13)16-9-3-1-8(2-4-9)10-7-15-6-5-14-10/h1-4,10-11,14H,5-7H2/t10-/m0/s1 |
InChI-Schlüssel |
MSKOOVZXSCXQCU-JTQLQIEISA-N |
Isomerische SMILES |
C1COC[C@H](N1)C2=CC=C(C=C2)OC(F)F |
Kanonische SMILES |
C1COCC(N1)C2=CC=C(C=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
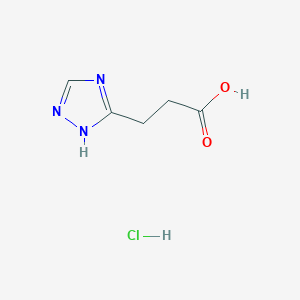
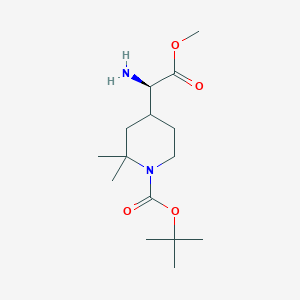
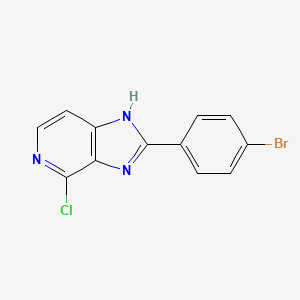

![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)

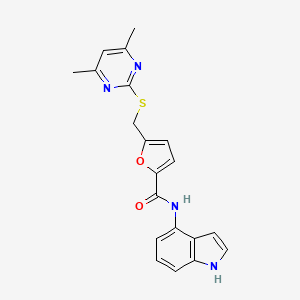
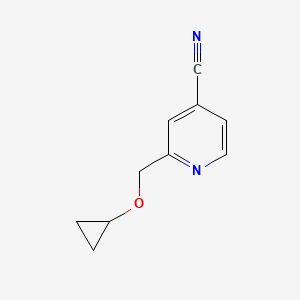
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)

![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
